molecular formula C₁₅H₁₁F₃O₄S B1663313 3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide CAS No. 205187-35-5

3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide

Cat. No. B1663313
M. Wt: 344.3 g/mol
InChI Key: ZWKJZNQUILFRHJ-UHFFFAOYSA-N
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Description

3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide is a chemical compound offered by several scientific research suppliers . It’s often used in life science research .


Molecular Structure Analysis

The molecular formula of this compound is C15H11F3O4S . It has an average mass of 344.306 Da and a monoisotopic mass of 344.033020 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.3 g/mol .

Scientific Research Applications

Interaction with Cyclodextrins

  • Phenoxathiin derivatives, including 3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide, demonstrate interesting interactions with cyclodextrins. Circular dichroism spectroscopy studies reveal insights into the chirality and inclusion processes of these compounds in various cyclodextrin environments (Sandu, Tablet, & Hillebrand, 2013).

Molecular Synthesis and Characterization

  • Detailed studies on the synthesis and characterization of phenoxathiin derivatives, including methodologies for creating fluorinated analogs, provide valuable insights for their use in various chemical applications (Boros et al., 1998).

Application in Fluorescence Probes

  • Phenoxathiin compounds are utilized in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, offering potential applications in biological and chemical studies (Setsukinai et al., 2003).

Thermally-Activated Delayed Fluorescence

  • Research into thermally-activated delayed fluorescence (TADF) emitters has incorporated phenoxathiin derivatives. These studies focus on the impact of regio- and conformational isomerization on the efficiency of TADF emitters, important for organic light-emitting diodes (Etherington et al., 2017).

Pharmaceutical Applications

  • The metabolism of phenoxathiin derivatives in human liver microsomes has been studied. This research is pivotal for understanding the biotransformation of these compounds when considering pharmaceutical applications (Shockcor et al., 1996).

properties

IUPAC Name

3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJZNQUILFRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide

Synthesis routes and methods I

Procedure details

(rac)-1,1,1-Trifluoro-2-propanol (Oakwood) (0.45 g, 0.004 mole) was added to a stirred, ice-bath cooled mixture of potassium hydride (approximate 50% dispersion in mineral oil) (Aldrich) (0.32 g, 0.004 mole) and N,N-dimethylformamide (50 mL). The ice-bath was removed, and the reaction was stirred at ambient temperature for 1 hour. 3-Fluorophenoxathiin 10,10-dioxide (Example 47) (1.00 g, 0.004 mole) was added, and the mixture was heated at reflux under nitrogen for 2 hours. The reaction was cooled, and the volatiles were removed by spin evaporation in vacuo. The residue was purified by column chromatography on Silica Gel 60 using ethyl acetate-hexanes:3-7. The appropriate column fractions were combined, and the volatiles were removed by spin evaporation in vacuo to give 1.21 g (87% yield) of (rac)-3-(2,2,2-trifluoro-1-methylethoxy)phenoxathiin 10,10-dioxide. Recrystallization from ethanol gave 1.03 g (74yield) of the analytical sample, m.p. 97-98.5° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
3-Fluorophenoxathiin 10,10-dioxide
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(rac)-1,1,1-Trifluoro-2-propanol (Oakwood) (189.30 g, 1.66 mole) in N,N-dimethylacetamide (200 mL) was added to a stirred, ice-bath cooled mixture of hexanes washed sodium hydride (60% dispersion in mineral oil) (Aldrich) (66.40 g, 1.66 mole) and N,N-dimethylacetamide (1900 mL) under nitrogen. The reaction was stirred at ambient temperature (5-20° C.) for 0.5 hour. 3-Fluorophenoxathiin 10,10-dioxide (Example 47) (277.78 g, 1.11 mole) in N,N-dimethylacetamide (1800 mL) was added at a bath temperature of 5-15° C. and stirred at ambient temperature for 1 hour. The reaction mixture was poured into water (8 L) and extracted with ethyl acetate (3 L, 2 L). The combined extracts were washed with water (4 L, 2 L), brine (0.5 L), dried over magnesium sulfate and filter. The volatiles were removed by spin evaporation in vacuo. The residue was stirred with hexanes (1 L) and collected by suction filtration to give 399.51 g of crude product. Recrystallization from 2-propanol (1.5 L) gave 304.62 g (79% yield) of (rac)-3-(2,2,2-trifluoro-1-methylethoxy)phenoxathiin 10,10-dioxide, m.p. 98-100 C.
Quantity
189.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step Two
Quantity
1900 mL
Type
solvent
Reaction Step Two
Name
3-Fluorophenoxathiin 10,10-dioxide
Quantity
277.78 g
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Reactant of Route 2
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Reactant of Route 3
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Reactant of Route 4
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Reactant of Route 5
Reactant of Route 5
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Reactant of Route 6
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide

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